molecular formula C14H29NO B8696480 N-Isopropyl-2,3-dimethyl-2-(1-methylpropyl)valeramide CAS No. 51115-83-4

N-Isopropyl-2,3-dimethyl-2-(1-methylpropyl)valeramide

Cat. No.: B8696480
CAS No.: 51115-83-4
M. Wt: 227.39 g/mol
InChI Key: TUZDHGXGZZMZQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl-2,3-dimethyl-2-(1-methylpropyl)valeramide is a useful research compound. Its molecular formula is C14H29NO and its molecular weight is 227.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

51115-83-4

Molecular Formula

C14H29NO

Molecular Weight

227.39 g/mol

IUPAC Name

2-butan-2-yl-2,3-dimethyl-N-propan-2-ylpentanamide

InChI

InChI=1S/C14H29NO/c1-8-11(5)14(7,12(6)9-2)13(16)15-10(3)4/h10-12H,8-9H2,1-7H3,(H,15,16)

InChI Key

TUZDHGXGZZMZQV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(C(C)CC)C(=O)NC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-sec-butyl-2,3-dimethylpentanoyl chloride (bp. 108°-110°/17 mm) was prepared in the usual way from 2-sec-butyl-2,3-dimethylpentanoic acid and thionyl chloride. A solution of this acid chloride (2.0g) in ether (30 ml) was added with stirring to a solution of isopropylamine (2.0g) in ether (100 ml). After 16 hours the ethereal solution was washed with dilute hydrochloric acid and water, dried (MgSO4), and concentrated to give a white solid. This solid was recrystallised from petroleum ether (bp. 40°-60°) to give N-isopropyl-2-sec-butyl-2,3-dimethylpentanamide, MP. 74°-76°.
Name
2-sec-butyl-2,3-dimethylpentanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.